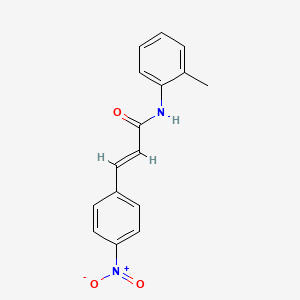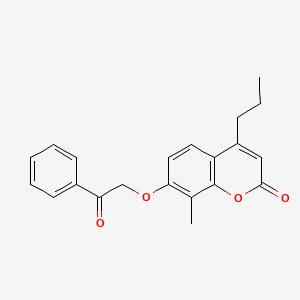
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the kava plant. Kava has been used for centuries in the South Pacific as a traditional medicine and for its psychoactive properties. FKA has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of FKA is not fully understood. However, it is believed to act through various signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and MAPK pathway. FKA has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
FKA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. FKA has also been found to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FKA in lab experiments is that it is a natural compound, which reduces the risk of toxicity and side effects. FKA is also readily available and can be synthesized from the kava plant extract. However, one of the limitations is that FKA has low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of FKA. One area of interest is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another area of interest is its anti-inflammatory properties. FKA could be a potential treatment for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more studies are needed to determine the optimal dosage and administration of FKA in various diseases.
Métodos De Síntesis
FKA can be synthesized from the root extract of the kava plant. The extraction involves the use of solvents such as ethanol, methanol, or acetone. The extract is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
FKA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. FKA has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent. It has also been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
Propiedades
IUPAC Name |
8-methyl-7-phenacyloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-7-16-12-20(23)25-21-14(2)19(11-10-17(16)21)24-13-18(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOATABKVFSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

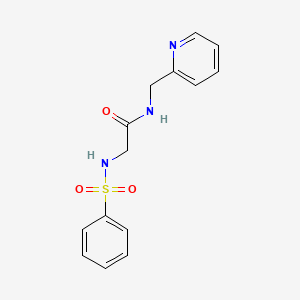
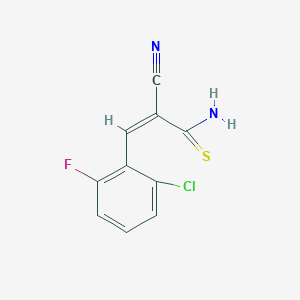
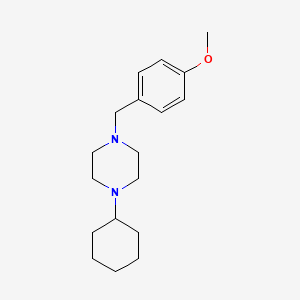
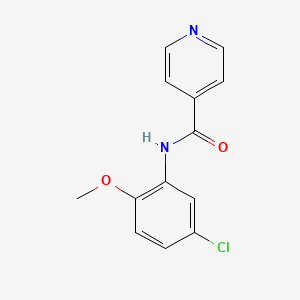
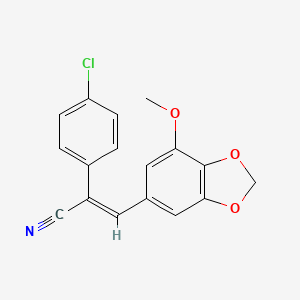
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)
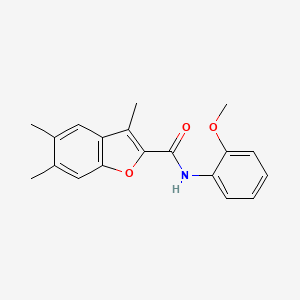
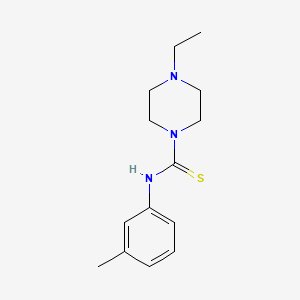
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)
